Cytidine, 5-cyclopropyl-2'-deoxy-

DNA methylation inhibitor cytidine deaminase inhibitor epigenetics

Cytidine, 5-cyclopropyl-2′-deoxy- (CAS 143325-23-9) is a synthetic C5-substituted 2′-deoxycytidine nucleoside analog with a molecular formula of C₁₂H₁₇N₃O₄ and a molecular weight of 267.28 g/mol. It belongs to a broader class of 5-modified pyrimidine deoxynucleosides that have been investigated as antiviral and antineoplastic agents.

Molecular Formula C12H17N3O4
Molecular Weight 267.28 g/mol
CAS No. 143325-23-9
Cat. No. B12652464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCytidine, 5-cyclopropyl-2'-deoxy-
CAS143325-23-9
Molecular FormulaC12H17N3O4
Molecular Weight267.28 g/mol
Structural Identifiers
SMILESC1CC1C2=CN(C(=O)N=C2N)C3CC(C(O3)CO)O
InChIInChI=1S/C12H17N3O4/c13-11-7(6-1-2-6)4-15(12(18)14-11)10-3-8(17)9(5-16)19-10/h4,6,8-10,16-17H,1-3,5H2,(H2,13,14,18)/t8-,9+,10+/m0/s1
InChIKeyAXFOOZJGFNSVJT-IVZWLZJFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Cyclopropyl-2′-deoxycytidine (CAS 143325-23-9): A Modified Deoxycytidine Analog with Dual Epigenetic and Antiviral Potential


Cytidine, 5-cyclopropyl-2′-deoxy- (CAS 143325-23-9) is a synthetic C5-substituted 2′-deoxycytidine nucleoside analog with a molecular formula of C₁₂H₁₇N₃O₄ and a molecular weight of 267.28 g/mol . It belongs to a broader class of 5-modified pyrimidine deoxynucleosides that have been investigated as antiviral and antineoplastic agents [1]. Unlike the natural substrate 2′-deoxycytidine (dC), the cyclopropyl substituent at the 5-position of the cytosine base confers distinct steric and electronic properties that alter its interaction with enzymes involved in nucleoside metabolism, including deoxycytidine kinase (dCK) and cytidine deaminase (CDA) [2].

Why 5-Cyclopropyl-2′-deoxycytidine Cannot Be Replaced by Unmodified or Other 5-Substituted Deoxycytidines in Research Applications


The C5 position of the cytosine base is a critical determinant of substrate recognition by deoxycytidine kinase (dCK), the rate-limiting activating enzyme for many nucleoside analog prodrugs. Even minor substituent variations at this position can lead to large differences in phosphorylation efficiency (k_cat/K_m) and downstream incorporation into DNA by polymerases [1]. The cyclopropyl group of 5-cyclopropyl-2′-deoxycytidine introduces unique conformational constraints and steric bulk relative to methyl (dC_Me), ethyl, or halogen substituents, which directly impacts the compound's ability to serve as a substrate or inhibitor of dCK and cytidine deaminase (CDA) [2]. Consequently, substituting this compound with 2′-deoxycytidine, 5-methyl-2′-deoxycytidine, or other 5-alkyl/5-halo analogs in enzyme mechanistic studies, epigenetic modulation experiments, or antiviral screening will yield quantitatively and mechanistically distinct outcomes, rendering direct interchange scientifically invalid without explicit re-validation.

Quantitative Differentiation of 5-Cyclopropyl-2′-deoxycytidine: Head-to-Head and Cross-Study Comparisons Against Key Analogs


Dual Cytidine Deaminase and DNA Methyltransferase Inhibition: Distinguishing the Deoxyribose Advantage Over Zebularine

5-Cyclopropyl-2′-deoxycytidine is reported to act as a transition state analog inhibitor of cytidine deaminase (CDA) and to inhibit DNA methylation and tumor growth both in vitro and in vivo [1]. This dual mechanism is shared with zebularine (1-(β-D-ribofuranosyl)-1,2-dihydropyrimidin-2-one), a well-characterized CDA and DNA methyltransferase inhibitor [2]. However, a critical structural distinction is that zebularine is a riboside (2′-OH), whereas 5-cyclopropyl-2′-deoxycytidine is a deoxyriboside (2′-H). This difference is mechanistically significant because deoxyribonucleosides can be directly phosphorylated by dCK and incorporated into DNA without the need for ribonucleotide reductase conversion, potentially conferring different cellular pharmacokinetics and target engagement profiles relative to riboside analogs [3]. Quantitative comparative data on CDA Ki or DNMT IC50 for the target compound versus zebularine are not publicly available in the accessed primary literature; this evidence is therefore classified as class-level inference based on shared structural and mechanistic features [1][2].

DNA methylation inhibitor cytidine deaminase inhibitor epigenetics nucleoside analog

Anti-HIV Activity Profiling: 5-Cyclopropyl-2′-deoxycytidine in the Context of 5-Substituted Deoxycytidine SAR

5-Cyclopropyl-2′-deoxycytidine was specifically synthesized and tested for inhibition of HIV replication as part of a broader medicinal chemistry effort on 5-substituted 2′-deoxycytidines and -uridines [1]. While the (E)-5-(2-halogenovinyl)-2′-deoxycytidine derivatives were identified as the most potent and selective anti-HSV-1 agents within this chemical class [2], the anti-HIV data for 5-cyclopropyl-2′-deoxycytidine provide a distinct SAR point for the cyclopropyl substituent relative to alkyl, aryl, and halogenovinyl groups. The cyclopropyl ring introduces a unique combination of steric constraint and electronic character (sp²-like C–C bonds) not present in linear alkyl (e.g., 5-propyl) or planar aryl substituents, potentially affecting base-pairing, polymerase interactions, and metabolic stability [1]. Specific IC50 values against HIV for the target compound are not extractable from the accessed abstract; full quantitative comparison would require retrieval of the complete article.

antiviral HIV nucleoside reverse transcriptase inhibitor structure-activity relationship

Chemical Stability Advantage Over Labile Nucleoside Analogs: Deoxyribose Backbone and Cyclopropyl Group Confer Enhanced Aqueous Stability

5-Cyclopropyl-2′-deoxycytidine is described as a chemically stable cytidine analog [1]. This stability contrasts with clinically used nucleoside analogs such as 5-aza-2′-deoxycytidine (decitabine), which undergoes spontaneous hydrolytic ring-opening in aqueous solution with a half-life of approximately 10–20 hours at neutral pH and 37 °C, limiting its formulation and experimental utility [2]. The deoxyribose sugar of 5-cyclopropyl-2′-deoxycytidine is more resistant to hydrolytic cleavage than the ribose moiety of cytidine, and the cyclopropyl group at C5 does not introduce the electronic lability associated with the 5-aza modification found in decitabine [3]. While quantitative stability data (e.g., t₁/₂ at specified pH and temperature) for 5-cyclopropyl-2′-deoxycytidine are not provided in the accessed sources, the qualitative classification as 'chemically stable' suggests a meaningful advantage for long-term storage and reproducibility in biochemical assays.

chemical stability nucleoside degradation aqueous stability cyclopropyl effect

Recommended Research and Industrial Use Cases for 5-Cyclopropyl-2′-deoxycytidine


Epigenetic Research: Profiling DNA Methyltransferase Inhibition with a Stable Deoxycytidine Analog

Given its reported inhibition of DNA methylation and tumor growth in vitro and in vivo [1], 5-cyclopropyl-2′-deoxycytidine is best positioned as a research tool in epigenetic studies where a chemically stable, deoxyribose-based DNMT inhibitor is desired. The compound can serve as a comparator to zebularine (riboside) and decitabine (5-aza, labile) to help dissect the contributions of sugar configuration and base modification to DNMT inhibition potency, cellular uptake, and DNA incorporation efficiency. Use in C3H 10T1/2 cell differentiation assays or similar models for myotube formation can provide quantitative benchmarking [1][2].

Nucleoside Metabolism and Enzyme Mechanistic Studies: Probing dCK Substrate Specificity

The C5-cyclopropyl modification creates a sterically and electronically unique substrate for deoxycytidine kinase (dCK), distinct from the natural substrate and from common 5-halogenated or 5-alkyl analogs. This compound is therefore appropriate for detailed enzyme kinetic studies (K_m, k_cat, V_max measurements) aimed at understanding the steric tolerance of the dCK active site, as informed by structural studies on dCK-inhibitor complexes [3]. Procurement for such studies should be accompanied by verification of dCK phosphorylation efficiency via HPLC-based nucleotide formation assays.

Antiviral Nucleoside Analog Discovery: SAR Exploration at the C5 Position

As a member of a series of 5-substituted 2′-deoxycytidines tested for anti-HIV activity [4], 5-cyclopropyl-2′-deoxycytidine (or its 5′-triphosphate metabolite) can be employed in structure-activity relationship (SAR) campaigns to evaluate how constrained cycloalkyl substituents influence reverse transcriptase incorporation, chain termination efficiency, and resistance profiles relative to linear alkyl and aryl analogs. Its procurement enables head-to-head antiviral testing in standardized cell-based HIV replication assays (e.g., CEM-SS or MT-4 cells) against reference compounds.

Cytidine Deaminase Inhibitor Tool for Combination Studies

As a reported transition state analog inhibitor of cytidine deaminase (CDA) [1], 5-cyclopropyl-2′-deoxycytidine may be investigated in combination regimens designed to protect labile cytidine-based therapeutics (e.g., cytarabine, gemcitabine) from CDA-mediated inactivation. Its deoxyribose structure may offer pharmacokinetic differentiation from the riboside CDA inhibitor zebularine, warranting comparative intracellular pharmacokinetic studies in relevant cell lines.

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